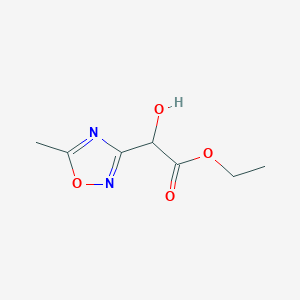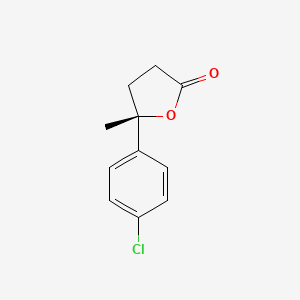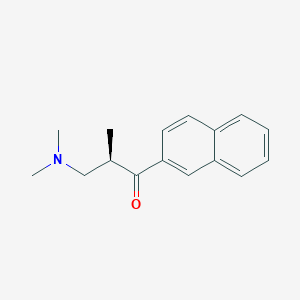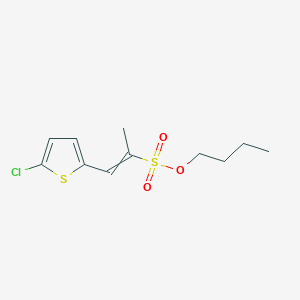![molecular formula C14H18N4 B12639283 N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine CAS No. 921988-75-2](/img/structure/B12639283.png)
N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine is a chemical compound known for its unique structural properties and applications in various fields. This compound contains a cyano group, an ethenylphenyl group, and a trimethylguanidine moiety, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate. This method is widely used due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine for condensation reactions . The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various substituted cyanoacetamides and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyanoacetamides and guanidine derivatives, such as:
- 2-Cyano-N-(4-nitrophenyl)acetamide
- N-Cyano-N-phenyl-p-toluenesulfonamide
Eigenschaften
CAS-Nummer |
921988-75-2 |
|---|---|
Molekularformel |
C14H18N4 |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
2-cyano-1-[(4-ethenylphenyl)methyl]-1,3,3-trimethylguanidine |
InChI |
InChI=1S/C14H18N4/c1-5-12-6-8-13(9-7-12)10-18(4)14(16-11-15)17(2)3/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
IIAGBZBGBPWFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC#N)N(C)CC1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)




![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(3-fluorobenzyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12639235.png)
![3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12639238.png)
![Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12639243.png)
![1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide](/img/structure/B12639254.png)

![(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12639267.png)

![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)
